molecular formula C13H16O B1269811 3-Benzylcyclohexanone CAS No. 85450-51-7

3-Benzylcyclohexanone

Cat. No.: B1269811
CAS No.: 85450-51-7
M. Wt: 188.26 g/mol
InChI Key: HAGFSCDMVBLDET-UHFFFAOYSA-N
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Description

3-Benzylcyclohexanone is an organic compound with the molecular formula C₁₃H₁₆O It is a derivative of cyclohexanone, where a benzyl group is attached to the third carbon of the cyclohexanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Benzylcyclohexanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of benzyl chloride with cyclohexanone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing efficient purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions: 3-Benzylcyclohexanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form benzylcyclohexanone derivatives with additional functional groups.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, yielding 3-benzylcyclohexanol.

    Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products:

    Oxidation: Benzylcyclohexanone derivatives with carboxyl or hydroxyl groups.

    Reduction: 3-Benzylcyclohexanol.

    Substitution: Halogenated benzylcyclohexanone derivatives.

Scientific Research Applications

3-Benzylcyclohexanone has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications, including drug design and development.

    Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of 3-Benzylcyclohexanone involves its interaction with various molecular targets. The ketone group can participate in nucleophilic addition reactions, forming intermediates that can further react to yield diverse products. The benzyl group can undergo electrophilic aromatic substitution, allowing for the introduction of additional functional groups. These reactions are facilitated by the resonance stabilization of intermediates, particularly in the benzyl position.

Comparison with Similar Compounds

    Cyclohexanone: Lacks the benzyl group, making it less reactive in electrophilic aromatic substitution reactions.

    Benzylcyclohexanol: The reduced form of 3-Benzylcyclohexanone, with different reactivity due to the presence of an alcohol group instead of a ketone.

    Benzylacetone: Similar structure but with a different carbonyl position, leading to distinct chemical properties.

Uniqueness: this compound is unique due to the presence of both a benzyl group and a cyclohexanone ring, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable compound in synthetic organic chemistry and various research applications.

Properties

IUPAC Name

3-benzylcyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O/c14-13-8-4-7-12(10-13)9-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAGFSCDMVBLDET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(=O)C1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10342509
Record name 3-Benzylcyclohexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10342509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85450-51-7
Record name 3-Benzylcyclohexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10342509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of benzylmagnesiumchloride in THF (1.31 M, 393 mmol, 300 mL) CuCl (1.9 g) was added and the mixture was cooled to 0° C. The mixture was stirred for 6 min., and a solution of cyclohex-2-enone (193 mmol, 18.9 g) in THF (75 mL) was added dropwise at 0° C. over a period of 1 h. The reaction mixture was warmed to RT overnight. After cooling again to 0° C., saturated aqueous NH4Cl (450 mL) was added and the layers were separated. The aqueous layer was extracted with EtOAc (2×500 mL). The combined org. layers were washed with saturated aqueous NH4Cl (500 mL) and dried over Na2SO4. After evaporation, the crude product was subjected to column chromatography (SiO2, EtOAc/Hept=1/19→1/9) to give two fractions of product 01-1. Fraction 1 (23.5 g, 125 mmol, 65%, yellow oil) was used in the next step.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
18.9 g
Type
reactant
Reaction Step Two
Name
Quantity
75 mL
Type
solvent
Reaction Step Two
Name
Quantity
450 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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